A Comprehensive Technical Guide to the Synthesis and Characterization of Benzil Monohydrazone
A Comprehensive Technical Guide to the Synthesis and Characterization of Benzil Monohydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of benzil monohydrazone, a versatile intermediate in organic synthesis. The document details the experimental protocols for its preparation and purification, along with a comprehensive analysis of its physicochemical and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Synthesis of Benzil Monohydrazone
Benzil monohydrazone is readily synthesized through the condensation reaction of benzil with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of benzil, followed by dehydration to yield the corresponding hydrazone.
Experimental Protocol
A detailed experimental procedure for the synthesis of benzil monohydrazone is provided below, adapted from established literature methods.[1]
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol (or n-propyl alcohol)
-
Deionized water
-
Ice bath
-
Round-bottomed flask
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Reflux condenser
-
Buchner funnel and suction flask
-
Filter paper
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve benzil (0.5 moles, 105.1 g) in 325 mL of n-propyl alcohol by warming the mixture.[2]
-
To the warm solution, slowly add 85% hydrazine hydrate (1.30 moles, 76 g) with stirring.[2] The monohydrazone may begin to precipitate but will redissolve upon heating.[2]
-
Heat the reaction mixture under reflux for 2 hours. A more extended reflux period of 60 hours has also been reported for the synthesis of the dihydrazone, but a shorter time is sufficient for the monohydrazone.[2][3]
-
After the reflux period, cool the solution in an ice bath to induce crystallization of the product.
-
Collect the precipitated benzil monohydrazone by suction filtration using a Buchner funnel.
-
Wash the crystals with 200 mL of cold absolute ethanol to remove any unreacted starting materials and impurities.[2]
-
Dry the purified product on the suction filter for 1 hour. Further drying can be done in a desiccator. Note that benzil dihydrazone is known to sublime under vacuum, so caution should be exercised if applying a high vacuum.[2] A yield of approximately 95% can be expected under optimized conditions.[3]
Purification
The crude benzil monohydrazone can be further purified by recrystallization. Ethanol or methanol are suitable solvents for this purpose.[4][5]
Recrystallization Protocol:
-
Dissolve the crude benzil monohydrazone in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of decolorizing charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.
Synthesis Workflow
Characterization of Benzil Monohydrazone
The synthesized benzil monohydrazone should be thoroughly characterized to confirm its identity and purity. The following section summarizes the key characterization data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | [6] |
| Molecular Weight | 224.26 g/mol | [6] |
| Appearance | Very slightly yellow fine crystalline powder | [7] |
| Melting Point | 147-151 °C | [6] |
| Boiling Point | 390.7 °C at 760 mmHg | [6] |
| Density | 1.12 g/cm³ | [6] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of benzil monohydrazone.
The IR spectrum of benzil monohydrazone provides information about the functional groups present in the molecule. Samples for IR analysis can be prepared as KBr pellets or Nujol mulls.[7]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (hydrazone) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1645 | C=O stretching (ketone) |
| ~1590 | C=N stretching (hydrazone) |
| ~1600-1450 | C=C stretching (aromatic) |
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of benzil monohydrazone. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
¹H NMR (400 MHz, DMSO-d₆): [8]
-
δ ~10.5-11.5 ppm (s, 2H): -NH₂ protons of the hydrazone.
-
δ ~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl rings.
¹³C NMR (DMSO-d₆):
-
δ ~195 ppm: Carbonyl carbon (C=O).
-
δ ~145 ppm: Imine carbon (C=N).
-
δ ~125-135 ppm: Aromatic carbons.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of benzil monohydrazone.
Applications in Drug Development
Hydrazone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[9][10] Recently, benzil-hydrazone derivatives have been synthesized and evaluated as anticholinesterase inhibitors for the potential treatment of Alzheimer's disease.[11][12]
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down acetylcholine. Inhibitors of these enzymes can increase acetylcholine levels in the brain, offering a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Cholinergic Signaling Pathway
Synthesis of Schiff Bases: An Experimental Workflow
Benzil monohydrazone serves as a key building block for the synthesis of various Schiff bases. These reactions typically involve the condensation of the primary amino group of the hydrazone with an aldehyde or ketone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BENZIL MONOHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 4. docsity.com [docsity.com]
- 5. brainly.com [brainly.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. BENZIL MONOHYDRAZONE(5344-88-7) IR Spectrum [m.chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
